

Application Notes and Protocols: Acetone Precipitation of DNA/RNA

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Compound of Interest		
Compound Name:	Asatone	
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For researchers, scientists, and drug development professionals, the efficient precipitation of nucleic acids is a cornerstone of molecular biology. This document provides a detailed protocol for the acetone precipitation of DNA and RNA, a method for concentrating and purifying nucleic acids from aqueous solutions.

Introduction

Nucleic acid precipitation is a fundamental technique used to concentrate DNA or RNA and to remove contaminants such as salts, free nucleotides, and proteins. The most common methods employ alcohols like ethanol or isopropanol, which, in the presence of salt, disrupt the hydration shell around the nucleic acid molecules, causing them to aggregate and precipitate out of solution. Acetone, another water-miscible organic solvent, can also be utilized for this purpose. While less common than ethanol or isopropanol precipitation, acetone precipitation can be an effective alternative, particularly in workflows where acetone is already in use for other applications, such as protein precipitation.

The principle behind acetone precipitation is similar to that of other alcohol-based methods. The presence of cations from a salt (e.g., sodium acetate) neutralizes the negative charges of the phosphate backbone of DNA and RNA. Acetone, being less polar than water, reduces the solvation of the nucleic acids, thereby decreasing their solubility and promoting precipitation.

Experimental Protocol: Acetone Precipitation of DNA/RNA



This protocol provides a step-by-step guide for the precipitation of DNA and RNA from an aqueous solution using acetone.

Materials

- DNA/RNA sample in aqueous solution (e.g., TE buffer, nuclease-free water)
- 3 M Sodium Acetate, pH 5.2 (for DNA and RNA)
- Ice-cold 100% acetone (stored at -20°C)
- 70% ethanol (in nuclease-free water, stored at -20°C)
- Nuclease-free water or TE buffer for resuspension
- Microcentrifuge tubes (1.5 mL or 2.0 mL, acetone-compatible)
- Microcentrifuge capable of reaching ≥12,000 x g
- Pipettes and nuclease-free tips

Procedure

- Sample Preparation:
 - \circ Start with your DNA or RNA sample in an aqueous solution in a microcentrifuge tube. If the volume is less than 200 μ L, it is advisable to increase it to at least 200 μ L with nuclease-free water to ensure efficient precipitation.
- Addition of Salt:
 - \circ Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your sample. For example, for a 200 μ L sample, add 20 μ L of 3 M Sodium Acetate.
 - Vortex briefly to mix thoroughly. The salt is crucial for neutralizing the negative charge on the nucleic acid backbone.
- Acetone Addition and Precipitation:



- \circ Add 2 to 2.5 volumes of ice-cold 100% acetone to the sample. For a 220 μL sample (200 μL sample + 20 μL salt), add 440 μL to 550 μL of cold acetone.
- Invert the tube several times to mix. A white precipitate of nucleic acids may become visible.
- Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of nucleic acids, the incubation time can be extended overnight to improve recovery.
- Pelleting the Nucleic Acids:
 - Centrifuge the tube at 12,000 15,000 x g for 15-30 minutes at 4°C.
 - After centrifugation, a small white pellet of DNA/RNA should be visible at the bottom of the tube.
- Washing the Pellet:
 - Carefully decant the supernatant without disturbing the pellet.
 - $\circ~$ Add 500 μL of ice-cold 70% ethanol to the tube. This wash step removes residual acetone and salts.
 - Centrifuge at 12,000 15,000 x g for 5 minutes at 4°C.
- Drying the Pellet:
 - Carefully decant the ethanol. Use a fine pipette tip to remove any remaining droplets of ethanol.
 - Air-dry the pellet for 5-10 minutes at room temperature. It is important not to over-dry the
 pellet, as this can make it difficult to resuspend. The pellet should be translucent or slightly
 white and not completely desiccated.
- Resuspension:
 - \circ Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer (e.g., 20-50 μ L), depending on the desired final concentration.



 Pipette up and down gently to dissolve the pellet. If necessary, incubate at 55-65°C for 5-10 minutes to aid in resuspension.

Quantitative Data Summary

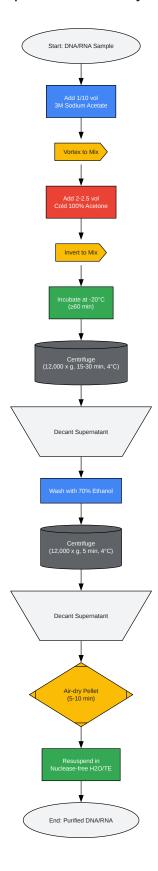
While direct, peer-reviewed quantitative comparisons of acetone precipitation with ethanol and isopropanol for nucleic acid recovery are not extensively available, the following table summarizes the well-established characteristics of ethanol and isopropanol precipitation. This information can serve as a benchmark when evaluating the efficacy of acetone precipitation in your experiments.

Parameter	Ethanol Precipitation	Isopropanol Precipitation	Acetone Precipitation (Inferred)
Volume of Alcohol Required	2 - 2.5 volumes	0.7 - 1 volume	2 - 2.5 volumes
Incubation Temperature	-20°C to -80°C	Room temperature or -20°C	-20°C (inferred from protein protocols)
Incubation Time	30 minutes to overnight	15 minutes to 1 hour	60 minutes to overnight (inferred)
Salt Co-precipitation	Lower risk, especially at low temperatures	Higher risk, especially at low temperatures	Expected to be similar to ethanol
Purity of Precipitate	Generally high	May require extra washes to remove salt	Expected to be high with proper washing
Efficiency for Small Nucleic Acids	Good, can be enhanced with carriers	Less efficient for very small fragments	To be determined experimentally
Typical Recovery Rate	~70-90%[1]	Generally comparable to ethanol	To be determined experimentally

Visual Workflow and Logical Relationships



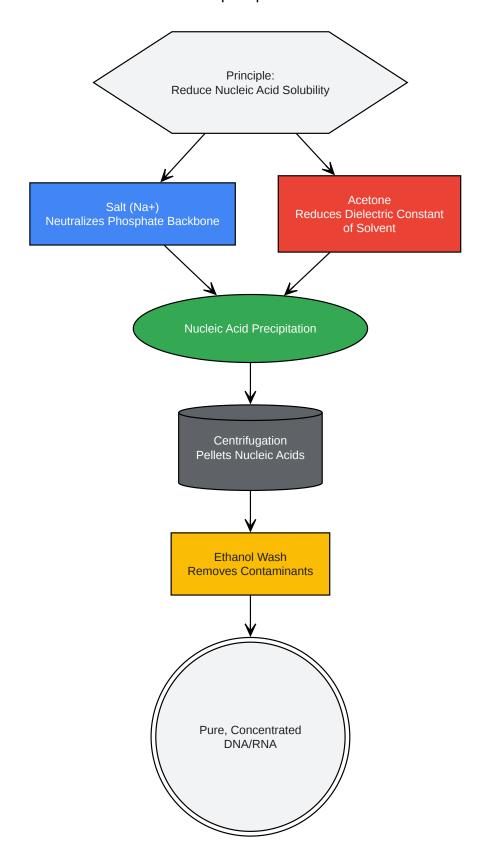
To clarify the experimental process, the following diagrams illustrate the workflow of acetone precipitation and the logical relationship between the key steps.





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Caption: Experimental workflow for acetone precipitation of DNA/RNA.





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Caption: Logical relationships in nucleic acid precipitation.

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References

- 1. bitesizebio.com [bitesizebio.com]
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